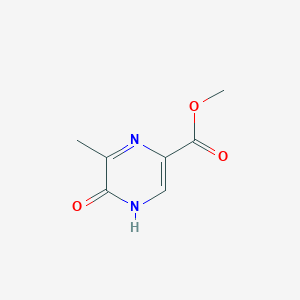
N-(6-chloropyridin-2-yl)acetamide
説明
“N-(6-chloropyridin-2-yl)acetamide” is a chemical compound with the CAS RN®: 80364-46-1 . It is used for testing and research purposes .
Synthesis Analysis
The synthesis of “N-(6-chloropyridin-2-yl)acetamide” and similar compounds involves various chemical techniques . For instance, one method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(6-chloropyridin-2-yl)acetamide” is C7H7ClN2O . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an acetamide group .
Chemical Reactions Analysis
“N-(6-chloropyridin-2-yl)acetamide” can participate in various chemical reactions. For example, it can undergo hydrolysis, converting to corresponding phenoxy acid . It can also take part in a variety of condensation and substitution reactions .
科学的研究の応用
Photochemical and Thermochemical Modeling
N-(6-chloropyridin-2-yl)acetamide analogs have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and the second-order hyperpolarizability values have been investigated, suggesting potential use in optoelectronic devices (Mary et al., 2020).
Ligand-Protein Interactions
Molecular docking studies using compounds related to N-(6-chloropyridin-2-yl)acetamide have shown binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications. These studies help in understanding the molecular basis of ligand-receptor interactions, which is crucial for drug design and development (Mary et al., 2020).
Tautomerism Studies
N-(pyridin-2-yl)acetamide, a compound related to N-(6-chloropyridin-2-yl)acetamide, has been studied using the SIMPLE technique to understand heteroaromatic tautomerism. This research provides insights into the chemical properties and stability of these compounds, which are crucial for their application in various scientific fields (Katritzky & Ghiviriga, 1995).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
N-(6-chloropyridin-2-yl)acetamide derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications of these compounds are being explored to improve metabolic stability and efficacy, which is significant for developing new anticancer drugs (Stec et al., 2011).
Copper(II) Complexes
N-(6-chloropyridin-2-yl)acetamide and its derivatives are used to form copper(II) complexes. These complexes have been studied for their coordination chemistry and potential applications in environmental chemistry and biology due to their excellent chelating properties (Smolentsev, 2017).
Vibrational Spectroscopic Studies
The vibrational signatures of N-(6-chloropyridin-2-yl)acetamide analogs have been characterized through Raman and Fourier transform infrared spectroscopy. These studies are essential for understanding the molecular structure and properties of these compounds, which is useful in materials science and pharmaceutical research (Mary et al., 2022).
Fluorescent Probes
N-(6-chloropyridin-2-yl)acetamide derivatives have been synthesized and evaluated as fluorescent probes, particularly for their binding affinity to the 18-kDa translocator protein (TSPO). This is significant in the development of diagnostic tools and imaging agents in biomedical research (Wongso et al., 2021).
特性
IUPAC Name |
N-(6-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511951 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-2-yl)acetamide | |
CAS RN |
80364-46-1 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)





![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)



![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
